4-Propylsulfanylpyrimidine-5-carboxylic acid
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Overview
Description
4-Propylsulfanylpyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a propylsulfanyl group at the 4-position and a carboxylic acid group at the 5-position of the pyrimidine ring.
Preparation Methods
The synthesis of 4-Propylsulfanylpyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-chloropyrimidine with propylthiol in the presence of a base to introduce the propylsulfanyl group. The resulting intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to form the carboxylic acid group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-Propylsulfanylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atom (if present) can be replaced by other nucleophiles like amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like sulfuric acid, and solvents like dichloromethane. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and esters.
Scientific Research Applications
4-Propylsulfanylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Propylsulfanylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The propylsulfanyl group can interact with thiol-containing enzymes, while the carboxylic acid group can form hydrogen bonds with target proteins, affecting their function.
Comparison with Similar Compounds
4-Propylsulfanylpyrimidine-5-carboxylic acid can be compared with other pyrimidine derivatives, such as:
4-Methylsulfanylpyrimidine-5-carboxylic acid: Similar structure but with a methyl group instead of a propyl group.
4-Ethylsulfanylpyrimidine-5-carboxylic acid: Similar structure but with an ethyl group instead of a propyl group.
4-Butylsulfanylpyrimidine-5-carboxylic acid: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific propylsulfanyl group, which may impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H10N2O2S |
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Molecular Weight |
198.24 g/mol |
IUPAC Name |
4-propylsulfanylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2S/c1-2-3-13-7-6(8(11)12)4-9-5-10-7/h4-5H,2-3H2,1H3,(H,11,12) |
InChI Key |
HNVCYQCPVOGANM-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=NC=C1C(=O)O |
Origin of Product |
United States |
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